molecular formula C13H19NO2 B12963404 (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid

Cat. No.: B12963404
M. Wt: 221.29 g/mol
InChI Key: HNKBZBRLVYQWKW-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid (CAS: 216007-00-0) is a chiral propanoic acid derivative featuring a stereospecific amino group at the third carbon and a 4-isopropylbenzyl substituent at the second carbon (Figure 1). Its molecular formula is C₁₃H₁₉NO₂, with a molecular weight of 233.30 g/mol.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)11-5-3-10(4-6-11)7-12(8-14)13(15)16/h3-6,9,12H,7-8,14H2,1-2H3,(H,15,16)/t12-/m0/s1

InChI Key

HNKBZBRLVYQWKW-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanoic Acid Derivatives

Compound Name Key Substituents Functional Groups Biological Relevance
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid 4-isopropylbenzyl, amino Amino, carboxylic acid Potential chiral drug intermediate
β-hydroxy-β-aryl propanoic acids β-hydroxy, aryl Hydroxyl, carboxylic acid NSAID-like anti-inflammatory agents
2-(4-Isopropylbenzylidene)propanoic acid Benzylidene α,β-unsaturated carboxylic acid Antimicrobial, antitumor activity
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 4-bromophenyl, amino Amino, carboxylic acid Research reagent (e.g., enzyme studies)

Key Observations :

Amino vs. Hydroxyl Groups: The amino group in the target compound distinguishes it from β-hydroxy-β-aryl propanoic acids (e.g., ibuprofen analogs), which rely on hydroxyl groups for COX enzyme interactions. The amino group may enhance solubility (via zwitterionic properties) and reduce gastrointestinal toxicity compared to traditional NSAIDs .

In contrast, the 4-bromophenyl substituent in (S)-2-Amino-3-(4-bromophenyl)propanoic acid introduces electron-withdrawing effects, which could alter binding affinity in receptor studies .

Key Findings :

  • NSAID Analogs: β-hydroxy-β-aryl propanoic acids exhibit COX-2 selectivity when α-methyl groups are present, reducing gastrointestinal side effects . The target compound lacks a hydroxyl group but may interact with similar enzymatic pockets via its amino moiety.
  • Antimicrobial Activity: The benzylidene group in 2-(4-isopropylbenzylidene)propanoic acid confers rigidity and π-π stacking capability, enhancing interactions with microbial proteins . The target compound’s benzyl group may offer similar advantages but requires experimental validation.

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Estimated) Aqueous Solubility Stability
(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid 233.30 ~3.5 Moderate Stable at 2–8°C
β-hydroxy-β-aryl propanoic acids ~250 ~4.0 Low Heat-sensitive
2-(4-Isopropylbenzylidene)propanoic acid 202.25 ~2.8 Low Light-sensitive
(S)-2-Amino-3-(4-bromophenyl)propanoic acid 244.09 ~2.2 Low Stable at 2–8°C

Biological Activity

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid is a chiral compound that has garnered attention in various fields of biological and medicinal research. Its unique structure, characterized by the presence of a propanoic acid backbone and an isopropylbenzyl moiety, plays a significant role in its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C14H21NO2C_{14}H_{21}NO_2, and it exhibits a chiral center, which is critical for its interaction with biological targets. The stereochemistry influences its binding affinity and specificity towards various receptors and enzymes.

The biological activity of (S)-3-amino-2-(4-isopropylbenzyl)propanoic acid primarily involves its interaction with specific molecular targets. This compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects:

  • Enzyme Interaction : It can act as an inhibitor or activator for specific enzymes, influencing metabolic pathways.
  • Receptor Binding : The compound may bind to certain receptors, altering their activity and affecting cellular responses.

Table 1: Summary of Mechanisms

Mechanism TypeDescription
Enzyme InhibitionModulates enzyme activity affecting metabolic pathways
Receptor ActivationAlters receptor signaling impacting cellular responses

Medicinal Chemistry

(S)-3-Amino-2-(4-isopropylbenzyl)propanoic acid has been utilized in drug development due to its potential therapeutic properties. Its chiral nature allows for the design of selective drugs targeting specific receptors or enzymes.

  • Case Study : A study demonstrated that derivatives of this compound showed enhanced binding affinity to PPAR (Peroxisome proliferator-activated receptors), suggesting potential applications in metabolic disorders .

Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, potentially impacting conditions such as anxiety and depression. Its structural similarity to known neurotransmitter analogs suggests it could modulate synaptic transmission.

  • Case Study : In animal models, (S)-3-amino-2-(4-isopropylbenzyl)propanoic acid exhibited dose-dependent effects on behavior, indicating its potential role as a neuroactive agent .

Research Findings

Recent studies have highlighted the importance of the stereochemistry of (S)-3-amino-2-(4-isopropylbenzyl)propanoic acid in determining its biological effects. Comparative studies between its enantiomers revealed significant differences in their pharmacological profiles.

Table 2: Comparative Activity of Enantiomers

EnantiomerActivity LevelBinding Affinity
(S)HighStrong
(R)LowWeak

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.